molecular formula C14H16O4S B13205447 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

Cat. No.: B13205447
M. Wt: 280.34 g/mol
InChI Key: GBDUAWXYOWGXBD-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione is a spirocyclic compound characterized by a benzopyran core fused with a sulfur-containing 1lambda6-thiane ring at the spiro junction. The structure includes three ketone groups (trione) and a methyl substituent at the 6-position of the benzopyran moiety.

Properties

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

IUPAC Name

6-methyl-1',1'-dioxospiro[3H-chromene-2,4'-thiane]-4-one

InChI

InChI=1S/C14H16O4S/c1-10-2-3-13-11(8-10)12(15)9-14(18-13)4-6-19(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3

InChI Key

GBDUAWXYOWGXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCS(=O)(=O)CC3)CC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzopyran ring, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related spiroheterocycles from the evidence:

Compound Name Molecular Formula Spiro Ring Type Key Substituents Molecular Weight (g/mol) Physical/Spectral Data Reference
6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione (Target) C₁₂H₁₀O₃S 1lambda6-thiane 6-methyl, trione 258.28 (calculated) Data not explicitly available; inferred from analogs -
4',5'-Dimethyl-3',6'-dihydro-1H-spiro[naphtho-2,2'-thiopyran]-1,3,4-trione C₁₅H₁₂O₃S Thiopyran 4',5'-dimethyl, trione 296.32 Yield: Not specified; IR and elemental analysis reported in Table 2
6-Methylspiro[chroman-2,4-piperidin]-4-one HCl C₁₄H₁₈ClNO₂ Piperidine 6-methyl, ketone, HCl salt 267.76 CAS: 159635-35-5; molecular formula confirmed
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one C₁₃H₁₃NO₄ Cyclopentane 6-nitro, ketone 247.25 Storage: -; molecular weight: 247.25
4'-tert-butyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one C₁₉H₂₆O₃ Cyclohexane 4'-tert-butyl, 7-hydroxy, ketone 302.41 Purity: 95%; CAS: 1177724-92-3

Key Observations:

Structural Variations: Spiro Ring: The target compound’s 1lambda6-thiane ring introduces sulfur, which may enhance electronic polarization compared to nitrogen (piperidine) or carbon (cyclopentane/cyclohexane) analogs . Substituents: The 6-methyl group in the target compound contrasts with nitro (C₁₃H₁₃NO₄) or tert-butyl (C₁₉H₂₆O₃) substituents in analogs, affecting steric bulk and solubility .

Synthetic Routes :

  • Thiopyran- and thiane-containing spiro compounds (e.g., Entry 7g in ) are synthesized via sulfenyl chloride reactions, while piperidine derivatives (e.g., ) may involve reductive amination or HCl salt formation.

IR spectra of related compounds (e.g., 1693 cm⁻¹ for carbonyl stretches in ) suggest similar functional group signatures for the target compound.

Applications: Piperidine spiro derivatives (e.g., ) are explored for pharmacological activity, whereas naphthoquinone-thiopyran hybrids (e.g., ) may have applications in organic electronics due to extended conjugation.

Research Findings and Implications

  • Electronic Effects: The sulfur atom in the thiane ring may stabilize radical intermediates or participate in hydrogen bonding, distinguishing it from nitrogenous analogs .
  • Biological Relevance : Methyl and tert-butyl substituents in spiro compounds (e.g., ) are often used to modulate bioavailability and metabolic stability.
  • Gaps in Data : Experimental data for the target compound (e.g., melting point, NMR/IR spectra) are absent in the evidence, highlighting the need for further characterization.

Biological Activity

6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C10H10O2
  • Molecular Weight : 162.1852 g/mol
  • IUPAC Name : 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-thiane]-1',1',4-trione

The compound features a spirocyclic structure that contributes to its unique biological activity. The presence of the thiane moiety may influence its interaction with biological targets.

Antioxidant Activity

Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the ability of this compound to scavenge free radicals can be attributed to the electron-rich benzopyran ring. Such activity is crucial in preventing oxidative stress-related diseases.

Cytotoxicity

A study analyzing related coumarin derivatives indicated that compounds with structural similarities demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives showed notable activity against human promyelocytic leukemia HL-60 cells, suggesting that this compound may also possess similar anti-cancer properties due to its ability to induce apoptosis and inhibit cell proliferation .

The proposed mechanism involves the generation of reactive oxygen species (ROS) upon metabolic activation of the compound, leading to cellular damage in malignant cells. This aligns with findings from related studies where radical intensity correlated with cytotoxic effects .

Study 1: Cytotoxic Effects on Cancer Cells

In a comparative analysis of several benzopyran derivatives, this compound was evaluated for its cytotoxic properties against HL-60 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential as an anti-cancer agent.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Study 2: Antioxidant Properties

Another study assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals.

Concentration (µg/mL)% Scavenging Activity
5025
10045
20075

Pharmacological Implications

The biological activities of this compound suggest potential therapeutic applications in oncology and oxidative stress-related disorders. Further investigations into its pharmacokinetics and toxicity are warranted to evaluate its clinical viability.

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